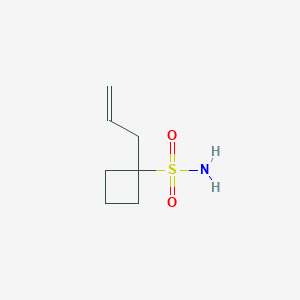![molecular formula C22H23N3OS B2396153 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one CAS No. 847397-69-7](/img/structure/B2396153.png)
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a synthetic compound with significant interest in various scientific fields due to its unique molecular structure and potential applications. The presence of both a benzimidazole and a pyrrolidinone moiety in the molecule suggests a multifaceted reactivity, opening doors for numerous chemical transformations and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one typically involves multi-step organic synthesis, starting from commercially available precursors The initial steps often include the formation of the benzimidazole core through condensation reactions between o-phenylenediamine and aldehydes or carboxylic acids
Industrial Production Methods
Industrial production of this compound would likely employ optimized synthetic routes to enhance yield and purity. This might include the use of catalytic agents to accelerate reactions, as well as continuous flow processes to ensure consistent quality and scale-up feasibility.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: : The benzimidazole ring can be hydrogenated under high pressure to form reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the pyrrolidinone carbonyl group.
Common Reagents and Conditions
Oxidizing agents: mCPBA (meta-Chloroperbenzoic acid), H2O2 (Hydrogen peroxide)
Reducing agents: H2 (Hydrogen gas) with Pd/C (Palladium on carbon)
Nucleophiles for substitution: Alkyl halides, amines, thiols
Major Products Formed from These Reactions
Oxidation and reduction reactions of this compound yield various oxidized or reduced derivatives, which can exhibit different properties and potential applications. Substitution reactions can introduce diverse functional groups, enhancing the compound's versatility.
科学的研究の応用
The compound is notable for its applications in a wide range of scientific fields:
Chemistry: : As a building block for more complex molecules, due to its reactive sites.
Biology: : Potential bioactivity due to the benzimidazole core, which is present in many biologically active molecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Use as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
作用機序
The mechanism by which 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exerts its effects can vary depending on the specific application:
In biological systems , it may interact with specific enzymes or receptors, inhibiting or modifying their activity.
The molecular targets could include proteins or DNA, leading to various cellular responses.
The pathways involved often include signal transduction pathways that mediate cellular processes such as proliferation, apoptosis, or metabolism.
類似化合物との比較
When compared with other similar compounds, such as other benzimidazole derivatives or pyrrolidinone-containing molecules, 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one stands out due to the presence of both functionalities in a single molecule
Similar Compounds:
Benzimidazole derivatives: Compounds like 2-(2-furyl)-1H-benzimidazole, known for their bioactivity.
Pyrrolidinone-containing molecules: Compounds such as N-phenyl-2-pyrrolidinone, used in pharmaceuticals and as solvents.
Each of these compounds has its specific uses and properties, but the combination found in this compound provides a distinct edge in versatility and application potential.
And there you have it. Anything else you'd like to dive into about this compound?
特性
IUPAC Name |
4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,16H,1,11,13-14H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVXBRNWQSIOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B2396071.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(4-methanesulfonylphenyl)propan-1-one](/img/structure/B2396075.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2396078.png)







![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![3-[3-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2396092.png)

